molecular formula C17H15ClFN3 B1414517 N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride CAS No. 477762-45-1

N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride

Cat. No.: B1414517
CAS No.: 477762-45-1
M. Wt: 315.8 g/mol
InChI Key: HTBBBSZJXCKLDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride consists of a quinoline ring substituted with a hydrazino group at the 8th position. This hydrazino group is further substituted with a 4-fluorophenyl ethylidene group .

Scientific Research Applications

Chemical Structure and Properties

  • The study of closely related compounds, such as 4-[(Z)-N′-(4-hydroxybenzylidene)hydrazino]-8-(trifluoromethyl)quinolinium, reveals insights into the crystal packing and molecular interactions of quinolinium derivatives. These compounds display significant hydrogen bonding and π–π stacking interactions, which are key in their chemical behavior (Jasinski et al., 2008).

Pharmacological and Therapeutic Research

  • A study on a similar compound, 2-Formyl-8-hydroxy-quinolinium chloride, showed potential as an anticancer agent. It exhibited selectivity between hepatoma cells and normal hepatocytes and demonstrated strong anti-tumor activity in vivo (Lam et al., 2014).
  • Another research focusing on 2-Formyl-8-hydroxy-quinolinium chloride explored its antiangiogenic activity. This compound inhibited the growth of human umbilical vein endothelial cells and demonstrated significant anti-tumor effects in a hepatocarcinogenesis model (Lam et al., 2016).

Synthesis and Chemical Reactions

  • Research into 8-Quinolineselanyl chloride, a related compound, provides insights into the synthesis of selenium and nitrogen-containing heterocycles, highlighting the versatility and reactivity of quinolinium derivatives in chemical synthesis (Borisov et al., 2011).
  • The study of 4-[(2-Chloroethyl)amino]quinolinium chloride monohydrate demonstrates the crystal structure and intermolecular interactions, such as hydrogen bonding and π–π interactions, important in the synthesis and stability of quinolinium salts (de Souza et al., 2009).

Photophysical and Spectroscopic Properties

  • A study on acridizinium, a benzo[b]quinolizinium salt, provides insights into the spectroscopic properties and halide quenching sensitivity of quinolinium derivatives. This research is relevant for sensing applications involving similar quinolinium structures (Jagt et al., 2009).

Crystallography and Molecular Structure

  • Investigations into various quinolinium derivatives, such as 8-hydroxyquinolinium salts, reveal the role of hydrogen bonding and molecular interactions in determining their crystal structures. This has implications for understanding the structural properties of similar compounds (Mohammadnezhad et al., 2015).

Biochemical Analysis

Biochemical Properties

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to certain receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered gene expression patterns. This modulation can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the pentose phosphate pathway or glycolysis, leading to changes in the production of key metabolites .

Transport and Distribution

The transport and distribution of 8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects .

Subcellular Localization

8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and function within the cell, affecting processes such as signal transduction and metabolic regulation .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBBBSZJXCKLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride

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